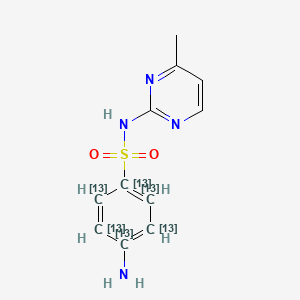![molecular formula C29H43ClN2O5 B1513451 (2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride CAS No. 313222-95-6](/img/structure/B1513451.png)
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride is a useful research compound. Its molecular formula is C29H43ClN2O5 and its molecular weight is 535.1 g/mol. The purity is usually 95%.
The exact mass of the compound (+)-Emetine dihydrochloride hydrate, 97% is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Malarial Drug Discovery and Repurposing
(+)-Emetine dihydrochloride hydrate, originally used for treating amoebiasis, has shown potent inhibitory properties against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. This suggests its potential as a stand-alone anti-malarial option or as a combinatorial partner in anti-malarial therapy (Matthews et al., 2013). Further studies have investigated the drug interactions of emetine dihydrochloride hydrate, especially in combination with other antimalarial drugs, to optimize its efficacy and reduce associated toxicity (Matthews et al., 2017).
Antiviral Research
Emetine dihydrochloride hydrate has been explored for its antiviral efficacy, particularly against SARS-CoV-2, the virus causing COVID-19. It inhibits viral mRNA interaction with eIF4E, a cellular cap-binding protein essential for initiating protein translation, thereby suppressing viral replication (Kumar et al., 2021). Additionally, research on emetine's inhibitory effect on Zika and Ebola viruses indicates its potential as a broad-spectrum antiviral agent (Yang et al., 2018).
Cancer Research
Emetine dihydrochloride hydrate is being studied for its potential in cancer treatment, particularly in inhibiting the migration and invasion of human non-small-cell lung cancer cells. It affects major mitogen-activated protein kinases (MAPKs), which are involved in regulating matrix metalloproteinases, crucial for cancer spread (Kim et al., 2015). Furthermore, emetine has shown promise in enhancing the anti-tumor activity of chemotherapeutic agents like cisplatin and carboplatin in bladder cancer cell lines (Davidson et al., 2017).
Drug Repositioning in Malaria Treatment
The repositioning of (+)-Emetine dihydrochloride hydrate as an antimalarial drug is being actively researched. Studies have focused on its efficacy against multidrug-resistant strains of malaria and its potential synergistic effects when combined with other antimalarial drugs (Panwar et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (+)-Emetine dihydrochloride hydrate, 97% involves the conversion of starting material ipecac alkaloid into emetine, followed by the formation of emetine dihydrochloride hydrate through a reaction with hydrochloric acid and water.", "Starting Materials": [ "Ipecac alkaloid", "Hydrochloric acid", "Water" ], "Reaction": [ "Ipecac alkaloid is first extracted from the dried roots of the ipecac plant.", "The ipecac alkaloid is then converted into emetine through a series of chemical reactions involving oxidation and reduction.", "Emetine is then reacted with hydrochloric acid to form emetine hydrochloride.", "The emetine hydrochloride is then further reacted with water to form (+)-Emetine dihydrochloride hydrate, 97%." ] } | |
CAS番号 |
313222-95-6 |
分子式 |
C29H43ClN2O5 |
分子量 |
535.1 g/mol |
IUPAC名 |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;hydrochloride |
InChI |
InChI=1S/C29H40N2O4.ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H;1H2/t18-,21-,24+,25-;;/m0../s1 |
InChIキー |
LUAVTILJYYPSGE-GXGBFOEMSA-N |
異性体SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |
正規SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


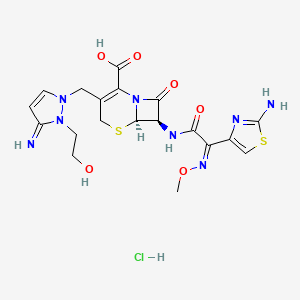
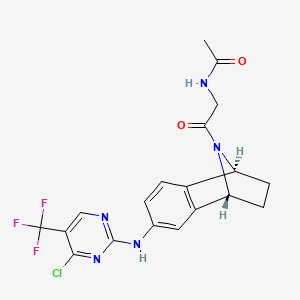
![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)
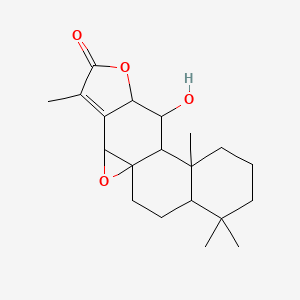

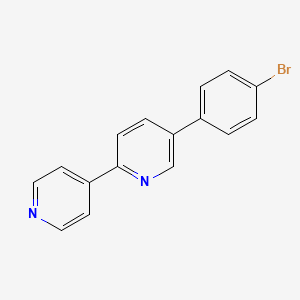
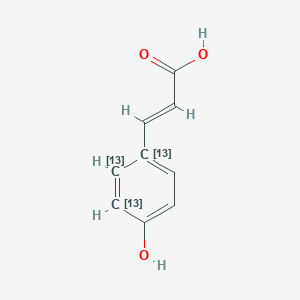

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
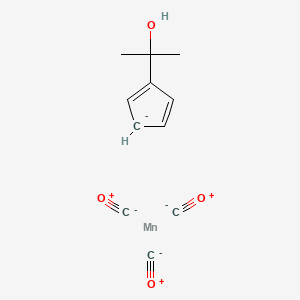
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
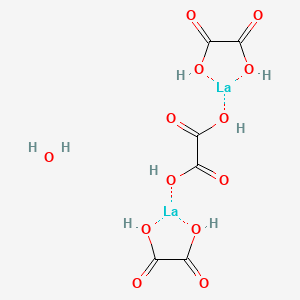
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1513436.png)
